Tazettine
CAS No.: 507-79-9
VCID: VC20762482
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol
Purity: 95 %
* For research use only. Not for human or veterinary use.

Description | Overview of TazettineTazettine is a naturally occurring indole alkaloid primarily derived from plants in the Amaryllidaceae family, particularly from species such as Narcissus tazetta and Crinum moorei. Its chemical structure is characterized by the molecular formula Biological ActivityResearch indicates that Tazettine exhibits significant biological activity, particularly as an acetylcholinesterase inhibitor. This property positions it alongside other notable alkaloids such as galanthamine, which is widely studied for its role in treating Alzheimer's disease. Pharmacological EffectsThe pharmacological profile of Tazettine includes:
Comparative StudiesIn comparative studies involving other alkaloids from the Amaryllidaceae family, Tazettine's effects were documented as follows:
These results highlight Tazettine's competitive profile against other compounds, suggesting its potential utility in therapeutic settings. Extraction and AnalysisTazettine can be extracted from various plant sources using methods such as gas chromatography-mass spectrometry (GC-MS). Recent studies have employed advanced techniques like probe electrospray ionization mass spectrometry to confirm the presence of Tazettine in Narcissus tazetta samples. Extraction DataThe following table summarizes the extraction results of alkaloids from Narcissus tazetta:
This data underscores the precision of modern analytical techniques in identifying and quantifying bioactive compounds. |
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CAS No. | 507-79-9 | |||||||||||||||||||||||||||||
Product Name | Tazettine | |||||||||||||||||||||||||||||
Molecular Formula | C18H21NO5 | |||||||||||||||||||||||||||||
Molecular Weight | 331.4 g/mol | |||||||||||||||||||||||||||||
IUPAC Name | 18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol | |||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3 | |||||||||||||||||||||||||||||
Standard InChIKey | YLWAQARRNQVEHD-UHFFFAOYSA-N | |||||||||||||||||||||||||||||
Isomeric SMILES | CN1C[C@@]2([C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O | |||||||||||||||||||||||||||||
SMILES | CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O | |||||||||||||||||||||||||||||
Canonical SMILES | CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O | |||||||||||||||||||||||||||||
Appearance | White powder | |||||||||||||||||||||||||||||
Purity | 95 % | |||||||||||||||||||||||||||||
Synonyms | 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl- | |||||||||||||||||||||||||||||
Reference | - L. S. Smirnova, Kh. A. Abduazimov, S. Yu. Yunusov, /Alkaloids of Ungernia severtzovii (RG1) B. Fed., Chemistry of Natural Compounds (1965), Volume 1, Issue 5, pp 252-256 - E. Wenkert, /The structure of tazettine/, Experientia 15. XI. 1954, Volume 10, Issue 11, pp 476-480 - Antonio Evidente, Alexander Kornienko, /Anticancer evaluation of structurally diverse Amaryllidaceae alkaloids and their synthetic derivatives/, Phytochemistry Reviews (June 2009), Volume 8, Issue 2, pp 449-459 | |||||||||||||||||||||||||||||
PubChem Compound | 271607 | |||||||||||||||||||||||||||||
Last Modified | Apr 15 2024 |
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